2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206218
InChI: InChI=1S/C12H13BrN2O/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole

CAS No.:

Cat. No.: VC16206218

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole -

Specification

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 2-(5-bromo-2-propan-2-yloxyphenyl)-1H-imidazole
Standard InChI InChI=1S/C12H13BrN2O/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15)
Standard InChI Key LYLCGHHODUFKAF-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Br)C2=NC=CN2

Introduction

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is an organic compound classified as an imidazole derivative. It features a bromine atom at the 5-position of the phenyl ring and an isopropoxy group attached to the phenyl moiety. This unique structural arrangement contributes to its potential applications in various scientific fields, particularly in medicinal chemistry.

Synthesis and Reaction Conditions

The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole typically involves two main steps, requiring precise control over reaction conditions such as temperature and concentration of reagents to maximize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.

Biological Activity and Potential Applications

Imidazole derivatives, including 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole, are known for their diverse biological activities. They can exhibit antifungal, antibacterial, or anticancer properties due to their ability to disrupt cellular processes or inhibit specific enzymatic activities. The imidazole ring is capable of coordinating with metal ions and participating in hydrogen bonding, which can facilitate binding to biological macromolecules.

Potential Biological ActivitiesDescription
AntifungalInhibition of fungal growth
AntibacterialInhibition of bacterial growth
AnticancerDisruption of cancer cell proliferation

Research Findings and Future Directions

Research into 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole may lead to novel therapeutic agents by exploring its interaction with biological targets and optimizing its chemical structure for enhanced efficacy. The presence of both bromine and isopropoxy groups allows for diverse reactivity patterns, enabling further chemical modifications such as alkylation or acylation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator